![molecular formula C19H36O B14414199 1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane CAS No. 81657-38-7](/img/structure/B14414199.png)
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane is an organic compound with a complex structure that includes two cyclohexane rings connected by a methoxy group and propyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-propylcyclohexanol, which can be synthesized through the hydrogenation of 4-propylcyclohexanone.
Methoxylation: The intermediate 4-propylcyclohexanol undergoes a methoxylation reaction to form 4-[(4-propylcyclohexyl)methoxy]cyclohexanol.
Final Cyclization: The final step involves the cyclization of the methoxylated intermediate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell membranes.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to alter cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-(4-propylcyclohexyl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group and carboxylic acid functionality.
4-(4-propylcyclohexyl)cyclohexanone: Similar structure with a ketone group.
Uniqueness
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane is unique due to its dual cyclohexane rings connected by a methoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This structural uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
81657-38-7 |
|---|---|
Formule moléculaire |
C19H36O |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
1-propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane |
InChI |
InChI=1S/C19H36O/c1-3-5-16-7-9-18(10-8-16)15-20-19-13-11-17(6-4-2)12-14-19/h16-19H,3-15H2,1-2H3 |
Clé InChI |
XNAHMSCOLUDASW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)COC2CCC(CC2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
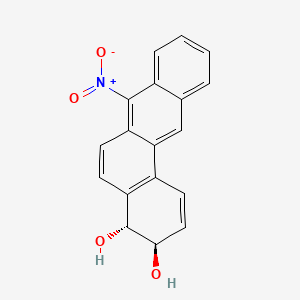
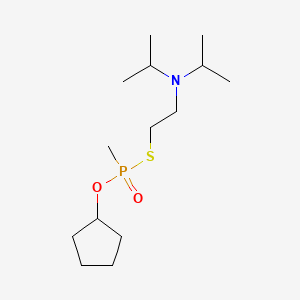


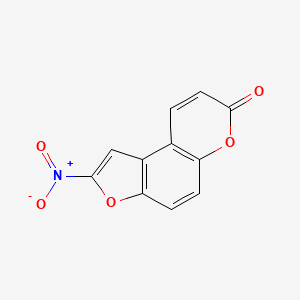
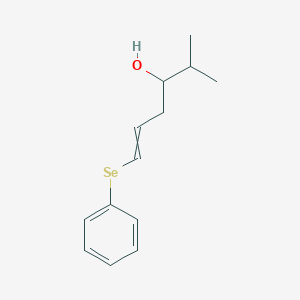
![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)



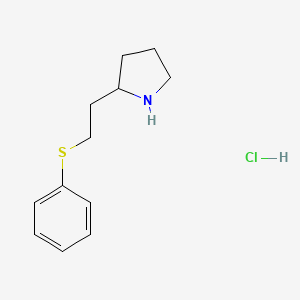
![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
